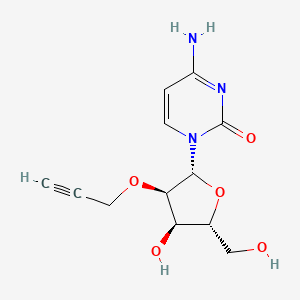
2'-O-Allyladenosine
Overview
Description
2'-O-Allyladenosine is a useful research compound. Its molecular formula is C13H17N5O4 and its molecular weight is 307.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-O-Allyladenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-Allyladenosine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
RNA Labeling : N6-allyladenosine (a6A) has been identified as a novel small molecule for RNA labeling, offering a new method for studying RNA structure and metabolism (Xiao Shu et al., 2017).
Organic Synthesis : A study highlighted the use of visible-light-driven palladium catalysis for selective oxy-alkylation of allylamines with unactivated alkyl bromides and CO2, yielding 2-oxazolidinones, which are important for organic synthesis (Liang Sun et al., 2018).
Antimicrobial and Antioxidant Properties : 2-allyloxyphenol, derived from a marine actinobacterium, has potential as a food preservative and oral disinfectant due to its antimicrobial and antioxidant properties without harmful effects (M. Arumugam et al., 2010).
Peptide Synthesis : The allylic anchor group OCH2CHCHCH2OCH2CO is effective for synthesizing protected peptide fragments on aminomethyl polystyrene under mild conditions (F. Guibé et al., 1989).
Toxicology : 6-N-allyladenosine is toxic to Escherichia coli and mammalian tumor cells, with its toxicity being dependent on phosphorylation by adenosine kinase and showing a different effect on mammalian cells (D. L. Hill & S. Straight, 1970).
Tumoral Marker Detection : A molecularly imprinted polymer composite membrane (MIM) effectively selectively detects 2-deoxyadenosine (2-dA) in urine samples, providing a valuable tool for tumoral marker detection (S. Scorrano et al., 2015).
properties
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-enoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h2,5-7,9-10,13,19-20H,1,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQRPQVBZQQZPL-QYVSTXNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-Allyladenosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



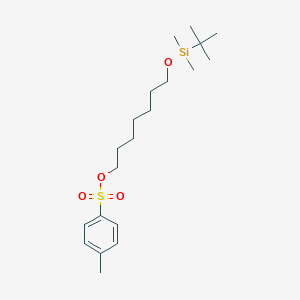

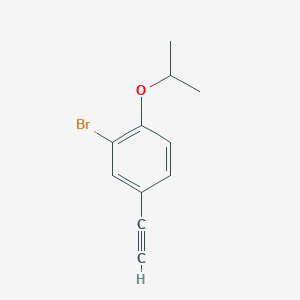
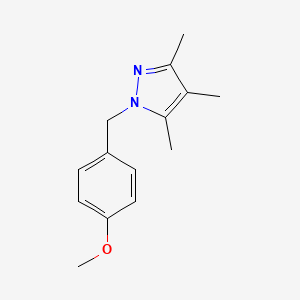
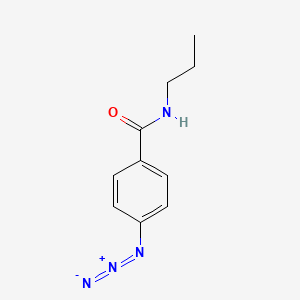
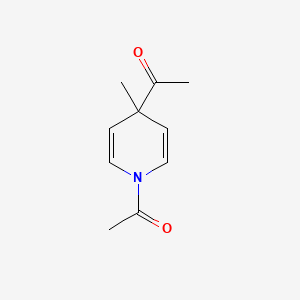

![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)



